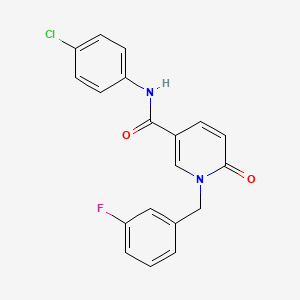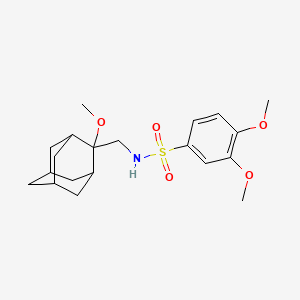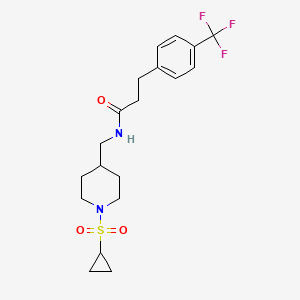![molecular formula C19H13FN4O2S B2377578 N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049450-52-3](/img/structure/B2377578.png)
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a synthetic organic compound with promising biological properties. This compound belongs to the group of imidazo[2,1-b]thiazole-3-carboxamide derivatives. It has been tested for its anticancer activities on different types of cancer cells .
Synthesis Analysis
A series of imidazo[2,1-b]thiazole-based chalcone derivatives, which include the compound , were synthesized . The synthesis process involved the design and testing of these compounds for their anticancer activities .Molecular Structure Analysis
The molecular structure of “N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” is complex, as it belongs to the group of imidazo[2,1-b]thiazole-3-carboxamide derivatives.Chemical Reactions Analysis
The chemical reactions involving “N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide” are complex. The compound was part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives that were synthesized and tested for their anticancer activities .Scientific Research Applications
Anticancer Properties
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and its derivatives have shown promising results in the field of cancer research. A study by Karki et al. (2011) explored the synthesis and biological evaluation of novel analogues of this compound, particularly focusing on their cytotoxic effects on leukemia cells. Certain analogues displayed significant cytotoxicity, indicating their potential as chemotherapeutic agents (Karki et al., 2011). Additionally, Abdel‐Maksoud et al. (2019) reported the synthesis of a new series of these derivatives, which showcased cytotoxic activity against colon cancer and melanoma cell lines, with some compounds performing better than the control drug sorafenib (Abdel‐Maksoud et al., 2019).
Antimicrobial and Antitubercular Activity
The compound and its variants also exhibit antimicrobial and antitubercular properties. Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives that were effective against various bacterial and fungal strains, with some showing promising antitubercular activity against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010). Chitti et al. (2022) designed and evaluated derivatives targeting Mycobacterium tuberculosis, revealing significant activity and suggesting potential as novel antitubercular agents (Chitti et al., 2022).
Anti-Tuberculosis Agents
Further research has focused on the potential of N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide derivatives as anti-tuberculosis agents. Moraski et al. (2016) and (2020) studied the imidazo[2,1-b]thiazole-5-carboxamides class, highlighting their potency against drug-resistant Mycobacterium tuberculosis and low toxicity to VERO cells. These compounds were confirmed to target QcrB, a component critical for the mycobacterial electron transport chain (Moraski et al., 2016), (Moraski et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the survival and virulence of Mtb .
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway, which is crucial for the survival and virulence of Mtb . The downstream effects of this disruption include the inhibition of coenzyme A production, which is essential for various metabolic processes in the bacterium .
Pharmacokinetics
The compound was designed and synthesized with in silico admet prediction, suggesting that it likely has favorable pharmacokinetic properties .
Result of Action
The compound exhibits promising antitubercular activity. Specifically, it displayed significant activity against Mtb H37Ra, with IC50 and IC90 values of 2.03 μM and 15.22 μM, respectively . Furthermore, the compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the compound showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM), suggesting that it may be effective in a variety of microbial environments .
properties
IUPAC Name |
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S/c20-12-7-5-11(6-8-12)15-9-24-16(10-27-19(24)23-15)18(26)22-14-4-2-1-3-13(14)17(21)25/h1-10H,(H2,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDXPOJNHZJXPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)

![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377501.png)
![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)

![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)
![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,2-dimethylcyclopentyl)amino]acetamide](/img/structure/B2377510.png)

![1-[4-(3-Chlorophenyl)piperazino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2377513.png)

